molecular formula C8H15NO B6161337 3-(oxetan-2-yl)piperidine CAS No. 1934925-11-7

3-(oxetan-2-yl)piperidine

Cat. No. B6161337
CAS RN: 1934925-11-7
M. Wt: 141.2
InChI Key:
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Description

3-(oxetan-2-yl)piperidine is a compound that contains an oxetane ring and a piperidine ring . Oxetane is a four-membered ring containing an oxygen atom, and piperidine is a six-membered ring containing one nitrogen atom .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied, and they are important synthetic fragments for designing drugs . The synthesis of oxetane derivatives has also been explored, with methods such as the ring expansion of an unsubstituted epoxide . A related method was reported that used the sodium anion of an NTs-sulfoximine .


Molecular Structure Analysis

Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Oxetanes are four-membered rings containing an oxygen atom .


Chemical Reactions Analysis

The formation of oxetane rings from an epoxide requires moderate heating and has been modeled computationally . Piperidines have been studied for their intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

Oxetane itself is a four-membered ring containing an oxygen atom with an inherent ring strain . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Mechanism of Action

While the specific mechanism of action for 3-(oxetan-2-yl)piperidine is not mentioned in the retrieved papers, piperidine derivatives have been found in more than twenty classes of pharmaceuticals . Oxetane ring structures have been found to exhibit a number of biological activities .

Safety and Hazards

While specific safety data for 3-(oxetan-2-yl)piperidine was not found, safety data for related compounds like piperine suggest that they can be harmful if swallowed .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The ring expansion of an unsubstituted epoxide to form oxetane rings is a promising area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxetan-2-yl)piperidine involves the formation of an oxetane ring followed by the addition of a piperidine ring to the oxetane ring.", "Starting Materials": [ "2-bromoethyl acetate", "piperidine", "sodium hydride", "tetrahydrofuran", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "sodium sulfate", "magnesium sulfate", "ethyl acetate", "methanol" ], "Reaction": [ "Step 1: Synthesis of oxetane ring", "2-bromoethyl acetate is reacted with sodium hydride in tetrahydrofuran to form the corresponding alkoxide intermediate. This intermediate is then reacted with piperidine to form the oxetane ring.", "Step 2: Reduction of oxetane ring", "The oxetane ring is reduced using sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: Formation of piperidine ring", "The alcohol is then reacted with acetic acid and hydrochloric acid to form the corresponding hydrochloride salt. This salt is then reacted with sodium bicarbonate to form the free base. The free base is then reacted with piperidine to form the final product, 3-(oxetan-2-yl)piperidine.", "Step 4: Purification", "The final product is purified using standard techniques such as column chromatography and recrystallization." ] }

CAS RN

1934925-11-7

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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